molecular formula C5H8O3 B1217222 1,5-Dioxepan-2-one CAS No. 35438-57-4

1,5-Dioxepan-2-one

Cat. No. B1217222
CAS RN: 35438-57-4
M. Wt: 116.11 g/mol
InChI Key: AOLNDUQWRUPYGE-UHFFFAOYSA-N
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Description

Synthesis Analysis

1,5-Dioxepan-2-one is synthesized primarily through ring-opening polymerization (ROP). A study by Albertsson and Palmgren (1993) demonstrated the polymerization of DXO using stannous 2-ethylhexanoate as an initiator, resulting in polymers with a molecular weight exceeding 150,000. The process shows a high degree of conversion at 110°C within 20 hours, although it is susceptible to transesterification reactions and thermal degradation above 130°C, which can reduce the molecular weight (Albertsson & Palmgren, 1993). Another study by Löfgren and Albertsson (1995) explored the ring-opening polymerization of DXO initiated with aluminium isopropoxide, resulting in high molecular weight poly(DXO) with a narrow molecular weight distribution. This study highlighted the impact of polymerization conditions, such as temperature and the presence of Lewis bases, on the polymerization kinetics and the final product's molecular weight (Löfgren & Albertsson, 1995).

Molecular Structure Analysis

The molecular structure of this compound and its polymers has been extensively studied to understand its polymerization mechanism and resultant polymer properties. The coordination-insertion mechanism based on the acyl-oxygen cleavage of the DXO ring has been confirmed in homopolymerizations and block copolymerizations involving DXO (Loefgren, Albertsson, Dubois, Jerome, & Teyssie, 1994). This mechanism plays a crucial role in achieving controlled molecular weight and narrow molecular weight distribution in the synthesized polymers.

Scientific Research Applications

Biodegradable Polymers for Biomedical Applications

1,5-Dioxepan-2-one (DXO) is utilized in the creation of biodegradable polymers, especially for biomedical applications. Its copolymerization with L-lactide results in semi-crystalline, flexible materials, which can be tailored in terms of crystallinity and erosion characteristics for specific needs. Crosslinked poly(DXO) has been explored as a novel biodegradable elastomer, suitable for controlled drug release applications due to the ability to control drug delivery patterns through polymer composition and drug solubility (Albertsson, Edlund, & Stridsberg, 2000).

Hybrid Nanoparticles

DXO has been used in the formation of silica/poly(this compound) hybrid nanoparticles. By employing surface-initiated, ring-opening polymerization, DXO is grown directly from Si-OH groups on silica nanoparticles, yielding a product that combines the properties of both components, useful in various nanotechnological applications (Yoon et al., 2004).

Porous Scaffolds in Tissue Engineering

In the field of tissue engineering, DXO is employed to create porous scaffolds, particularly for tissue replacement and regeneration. By incorporating DXO segments into polymers containing L-lactide or ε-caprolactone, scaffolds with increased hydrophilicity and tailored mechanical properties can be produced. These scaffolds have shown potential in applications like tendon or nerve guide replacements due to their adjustable porosity and interconnectivity (Odelius, Plikk, & Albertsson, 2005).

Polymer Synthesis and Polymerization Mechanism Studies

The synthesis of poly(this compound) (PDXO) and studies on its polymerization mechanisms are a significant area of research. The understanding of these mechanisms, particularly the ring-opening polymerization process catalyzed by various agents, contributes to the development of polymers with specific characteristics suitable for medical and technological applications (Makiguchi et al., 2015).

Tuning Mechanical Properties and Degradability

DXO is pivotal in designing polymers where precise control over mechanical properties and degradation rates is necessary. By manipulating the molecular architecture, such as through crosslinking or creating block copolymers, DXO-based polymers can be tailored for specific applications, ranging from drug delivery systems to temporary tissue replacements (Ryner & Albertsson, 2001).

Safety and Hazards

1,5-Dioxepan-2-one is generally considered safe under standard operating conditions, but appropriate protective measures should be taken, such as wearing protective eyewear, gloves, and laboratory clothing . When handling or using it on a large scale, care should be taken to prevent skin contact, inhalation, or ingestion . During storage and handling, reactions with oxidizing agents and strong acids should be avoided, as should exposure to high temperatures and open flames .

Future Directions

The future directions of 1,5-Dioxepan-2-one research are likely to focus on its use in the synthesis of polymers. The ring-opening polymerization of this compound has been studied extensively, and the use of organocatalysts in this process offers several advantages, including convenience, fast rates, functional group tolerance, selectivity, and easy separation . This makes this compound a promising candidate for the production of a variety of polymers with controlled molecular weight, molecular weight distribution, end groups, architecture, stereoregularity, and monomer sequence .

Biochemical Analysis

Biochemical Properties

1,5-Dioxepan-2-one plays a crucial role in biochemical reactions, particularly in the synthesis of biodegradable polymers. It interacts with several enzymes and proteins during these reactions. For instance, organocatalysts such as 1-tert-butyl-4,4,4-tris(dimethylamino)-2,2-bis[tris(dimethylamino) phosphoranylidenamino]-2Λ5,4Λ5-catenadi(phosphazene) (t-BuP4), 1,5,7-triazabicyclo[4.4.0]dec-5-ene (TBD), and 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) are used as catalysts in the ring-opening polymerization of this compound . These interactions are essential for initiating and controlling the polymerization process, leading to the formation of polymers with desired properties.

Cellular Effects

This compound has been studied for its effects on various types of cells and cellular processes. It is known to influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, poly(L-lactide-co-1,5-dioxepan-2-one) scaffolds have been used in bone tissue engineering, where they support the proliferation and differentiation of human osteoblast-like cells . This indicates that this compound can play a role in promoting cellular activities that are crucial for tissue regeneration.

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with specific biomolecules during the ring-opening polymerization process. The compound undergoes nucleophilic attack by organocatalysts such as TBD, leading to the formation of polymer chains . This process is highly controlled and allows for the synthesis of polymers with precise molecular weights and distributions. Additionally, the interaction of this compound with these catalysts can result in enzyme inhibition or activation, further influencing the polymerization process.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to factors such as stability and degradation. Studies have shown that the compound undergoes hydrolysis both in vitro and in vivo, making it a suitable candidate for bio-absorbable materials . The stability of this compound and its degradation products can influence long-term cellular functions, which is an important consideration for its use in biomedical applications.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. While specific dosage studies are limited, it is known that the compound’s polymerization products are biocompatible and can be used in various biomedical applications . High doses of this compound or its polymers may lead to adverse effects, including toxicity, which necessitates careful dosage optimization in experimental settings.

Metabolic Pathways

This compound is involved in metabolic pathways that include its hydrolysis and subsequent degradation. The compound interacts with enzymes that facilitate its breakdown into smaller, more manageable molecules . These metabolic processes are crucial for the compound’s bio-absorbability and its eventual excretion from the body.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation in various cellular compartments . Understanding these transport mechanisms is essential for optimizing the compound’s use in biomedical applications.

Subcellular Localization

The subcellular localization of this compound is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles. These localization patterns can affect the compound’s activity and function within the cell . For instance, its presence in certain organelles may enhance its role in polymerization processes or its interactions with other biomolecules.

properties

IUPAC Name

1,4-dioxepan-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8O3/c6-5-1-2-7-3-4-8-5/h1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOLNDUQWRUPYGE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCOC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

121425-66-9
Record name 1,5-Dioxepan-2-one homopolymer
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=121425-66-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

DSSTOX Substance ID

DTXSID60188919
Record name 1,5-Dioxepan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60188919
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

116.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

35438-57-4
Record name 1,5-Dioxepan-2-one
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035438574
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,5-Dioxepan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60188919
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the molecular formula and weight of 1,5-Dioxepan-2-one?

A1: this compound has a molecular formula of C6H10O3 and a molecular weight of 130.14 g/mol.

Q2: How is this compound typically synthesized?

A2: Several methods exist for DXO synthesis. One common approach involves the Baeyer-Villiger oxidation of tetrahydropyran-4-one. [] Another method utilizes the ring-opening polymerization of its cyclic dimer. []

Q3: What spectroscopic techniques are used to characterize DXO and its polymers?

A3: Researchers frequently employ Nuclear Magnetic Resonance (NMR) spectroscopy, both 1H and 13C, to determine the structure, composition, and monomer sequence in DXO copolymers. [, , ] Fourier transform infrared (FTIR) spectroscopy helps identify functional groups and monitor polymerization reactions. [, , ] Size exclusion chromatography (SEC) is crucial for determining molecular weight and distribution in synthesized polymers. [, , , ]

Q4: What are the advantages of using this compound in polymer synthesis?

A4: DXO is attractive for creating biodegradable and biocompatible polymers due to its ability to form homopolymers and copolymers with tunable properties. [, , , ]

Q5: What polymerization methods are commonly used with DXO?

A5: DXO readily undergoes ring-opening polymerization (ROP) using various catalysts. This includes organometallic catalysts like stannous octoate (Sn(Oct)2) [, , , , , ] and aluminum isopropoxide [, ], as well as organocatalysts like diphenyl phosphate (DPP). [] Enzyme-catalyzed ROP using lipases is also gaining interest. [, ]

Q6: How does the choice of comonomer influence the properties of DXO copolymers?

A6: The properties of DXO copolymers are highly dependent on the comonomer used. For example, incorporating L-lactide (LLA) yields semi-crystalline materials with tunable crystallinity and degradation rates. [, , , , , ] Copolymers with ε-caprolactone (CL) demonstrate elastomeric properties. [, , , ] The incorporation of trimethylene carbonate (TMC) further contributes to the material's elasticity and biocompatibility. []

Q7: How does DXO influence the thermal and mechanical properties of its copolymers?

A7: DXO generally lowers the melting temperature and crystallinity of its copolymers, resulting in more flexible materials. [, , ] For instance, DXO/LLA copolymers retain crystallinity even with high DXO content, but show lower melting temperatures compared to pure PLLA. [] DXO/CL copolymers exhibit a single glass transition temperature influenced by DXO content. []

Q8: Can the degradation rate of DXO-based polymers be controlled?

A8: Yes, the degradation rate is influenced by factors like copolymer composition, monomer sequence, and crystallinity. [, , ] DXO/LLA copolymers show a degradation rate dependent on the ratio of the monomers. []

Q9: What are the potential applications of DXO-based polymers in biomedicine?

A9: DXO-based polymers hold promise for various biomedical applications, including:

  • Drug Delivery: DXO copolymers have been explored for creating microspheres capable of controlled drug release. [, ] The release profile can be tailored by adjusting the copolymer composition and drug properties. []
  • Tissue Engineering: The biocompatibility and tunable mechanical properties make DXO copolymers attractive for scaffolds in tissue engineering. [, , ] Research shows promising results for bone tissue regeneration. [, ]
  • Medical Implants: DXO-based materials are being investigated for creating implants with improved biocompatibility and reduced platelet adhesion. []

Q10: What are the future directions for research on this compound?

A10: Ongoing research on DXO focuses on:

  • Novel Polymer Architectures: Exploring new combinations of monomers and polymerization techniques to create materials with tailored properties for specific applications. [, , , ]
  • Enhanced Biocompatibility: Investigating surface modifications and functionalization strategies to further improve the biocompatibility of DXO-based polymers. []
  • Controlled Degradation: Developing a deeper understanding of the degradation mechanisms of DXO copolymers to precisely control their degradation rates for targeted applications. []
  • Sustainable Synthesis: Exploring more environmentally friendly and sustainable methods for DXO synthesis and polymerization. []

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